3,7-Dimethyloct-7-enyl pentanoate, also known as 3,7-dimethyloct-6-enyl 4-methylvalerate, is an organic compound with the molecular formula and a molecular weight of 254.41 g/mol. It is classified as an ester, formed from the reaction of pentanoic acid and 3,7-dimethyl-6-octen-1-ol. This compound is notable for its applications in the fragrance and flavor industries due to its pleasant aroma, as well as its potential biological activities.
3,7-Dimethyloct-7-enyl pentanoate is primarily sourced from natural products and can also be synthesized in laboratories. It falls under the category of esters, which are derived from carboxylic acids and alcohols. The compound has been studied for its potential uses in various scientific fields, including chemistry and biology.
The synthesis of 3,7-dimethyloct-7-enyl pentanoate typically involves the esterification process. This reaction can be achieved by combining 3,7-dimethyl-6-octen-1-ol with 4-methylvaleric acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
The molecular structure of 3,7-dimethyloct-7-enyl pentanoate can be represented by its IUPAC name and chemical formula:
Property | Value |
---|---|
Molecular Weight | 254.41 g/mol |
InChI | InChI=1S/C16H30O2/c1-13(2)... |
InChI Key | GABKAFYIQCMTDH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCC(=O)OCCC(C)CCC=C(C)C |
3,7-Dimethyloct-7-enyl pentanoate can undergo various chemical reactions:
The mechanism of action for 3,7-dimethyloct-7-enyl pentanoate involves interactions with various molecular targets:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
3,7-Dimethyloct-7-enyl pentanoate has a variety of applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0